molecular formula C9H18N2O2 B2569863 N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide CAS No. 939909-13-4

N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide

Cat. No. B2569863
CAS RN: 939909-13-4
M. Wt: 186.255
InChI Key: IIKRAQURLLQFKE-UHFFFAOYSA-N
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Description

“N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide” is a chemical compound with the CAS Number: 939909-13-4 and a linear formula of C9H18N2O2 . It has a molecular weight of 186.25 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide” is 1S/C9H18N2O2/c1-2-10-9(13)11-6-4-3-5-8(11)7-12/h8,12H,2-7H2,1H3,(H,10,13) .


Chemical Reactions Analysis

While specific chemical reactions involving “N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide” are not available, piperidine derivatives are known to undergo various intra- and intermolecular reactions .


Physical And Chemical Properties Analysis

“N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide” is a solid compound . It has a molecular weight of 186.25 and a linear formula of C9H18N2O2 .

Scientific Research Applications

Catalytic Processes

N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide and its derivatives have been explored for their potential as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. Such reactions are crucial for synthesizing complex organic compounds. In particular, alkoxycarbonylpiperidines, which are structurally similar to N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide, have shown promising results when used in the aminocarbonylation of iodobenzene and iodoalkenes, producing carboxamides and ketocarboxamides under certain conditions (Takács et al., 2014).

Microwave-Assisted Synthesis

The compound and its related piperidine structures have been utilized in microwave-assisted synthesis processes, particularly in the amidation of specific carboxylate compounds. This approach leverages microwave energy to facilitate chemical reactions, enhancing efficiency and yield (Milosevic et al., 2015).

Synthesis of Alkaloids

N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide derivatives have been employed in the synthesis of complex organic structures like alkaloids, including dumetorine and epidihydropinidine. These compounds are of interest due to their potential pharmacological activities (Passarella et al., 2009).

Modulation of Pharmacological Properties

Derivatives of piperidine carboxamides, akin to N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide, have been studied for their potential in modulating pharmacologically relevant properties. This includes investigating the impact of fluorine atom introduction on the basicity, lipophilicity, solubility, and oxidative degradation of these compounds (Vorberg et al., 2016).

Anticancer Potential

N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide derivatives have been synthesized and evaluated for their anticancer properties. Specific derivatives have demonstrated promising results in inhibiting the growth of certain cancer cell lines, suggesting potential therapeutic applications (Rehman et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P260, P262, P270, P280, P302 + P352, P304 + P340, P305 + P351 + P338, and P402 + P404 .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide”, is an important task of modern organic chemistry .

properties

IUPAC Name

N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-2-10-9(13)11-6-4-3-5-8(11)7-12/h8,12H,2-7H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKRAQURLLQFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCCCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide

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